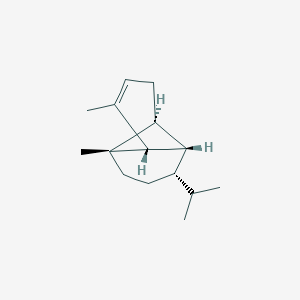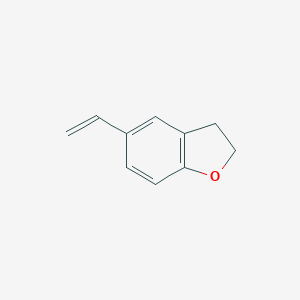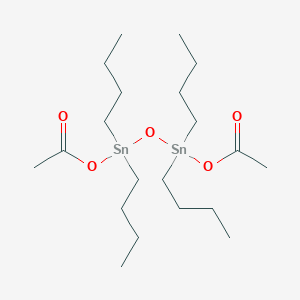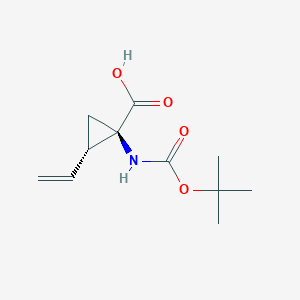
5-Bromo-1-naphthoic acid
Vue d'ensemble
Description
5-Bromo-1-naphthoic acid is a chemical compound with the molecular formula C11H7BrO2 . It has a molecular weight of 251.08 g/mol . The IUPAC name for this compound is 5-bromonaphthalene-1-carboxylic acid .
Molecular Structure Analysis
The InChI code for 5-Bromo-1-naphthoic acid is 1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) . The compound has a heavy atom count of 14 .Chemical Reactions Analysis
While specific chemical reactions involving 5-Bromo-1-naphthoic acid are not available, similar compounds are often involved in synthesis reactions, such as the creation of binaphthyl-based amino acids and amino alcohols via domino coupling reactions .Physical And Chemical Properties Analysis
5-Bromo-1-naphthoic acid has a molecular weight of 251.08 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass is 249.96294 g/mol . The topological polar surface area is 37.3 Ų .Applications De Recherche Scientifique
Strigolactone Receptor Inhibition for Plant Growth Regulation
5-Bromo-1-naphthoic acid: derivatives have been synthesized and evaluated as potential strigolactone receptor inhibitors . These compounds can regulate plant growth by promoting shoot branching, delaying leaf senescence, and enhancing stress tolerance. The inhibition of strigolactone receptors can also prevent the infestation of parasitic weeds, thereby improving crop yield.
Organic Synthesis Intermediates
The compound serves as an intermediate in organic synthesis, particularly in the creation of phenyl-substituted naphthoic acid ethyl ester derivatives . These derivatives are crucial for the development of novel molecules with potential applications in agriculture and horticulture.
Computational Chemistry and Molecular Modeling
The compound is also relevant in computational chemistry, where it can be used in molecular modeling programs to simulate its interactions with other molecules . This application is crucial for understanding the compound’s behavior in different environments and for predicting its reactivity.
Analytical Chemistry
5-Bromo-1-naphthoic acid: is used in analytical chemistry for developing and calibrating analytical methods such as NMR, HPLC, LC-MS, and UPLC . These techniques are vital for the qualitative and quantitative analysis of chemical compounds.
Safety and Hazards
5-Bromo-1-naphthoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity . In case of contact with eyes or skin, it is recommended to flush with copious amounts of water and seek medical attention .
Mécanisme D'action
Mode of Action
It is known that naphthoic acid derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Naphthoic acid derivatives have been shown to interact with several biochemical pathways, potentially affecting cellular processes .
Pharmacokinetics
It is known that the compound has a molecular weight of 25108, which could influence its bioavailability .
Result of Action
It is known that naphthoic acid derivatives can have various effects on cells, potentially influencing cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 5-Bromo-1-naphthoic acid. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets .
Propriétés
IUPAC Name |
5-bromonaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrO2/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZFXXNVLSUTKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80351320 | |
| Record name | 5-bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-1-naphthoic acid | |
CAS RN |
16726-67-3 | |
| Record name | 5-bromo-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80351320 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromonaphthalene-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


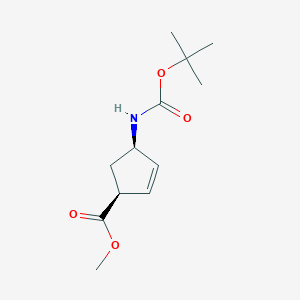




![2-(6,11-Dihydrobenzo[c][1]benzothiepin-11-yl)acetic acid](/img/structure/B106617.png)

